Cas no 647853-31-4 (2-methyl-4-pyrimidinylboronic acid)

2-メチル-4-ピリミジニルボロン酸は、有機合成化学において重要なボロン酸誘導体です。特に鈴木-宮浦カップリング反応などのクロスカップリング反応において、優れた反応性と選択性を示します。この化合物はピリミジン環にボロン酸基が導入されており、医薬品中間体や機能性材料の合成に広く利用されています。高い純度と安定性を有し、各種官能基との反応性に優れていることが特徴です。また、結晶性が良好なため取り扱いが容易で、実験室規模から工業生産まで幅広く応用可能です。

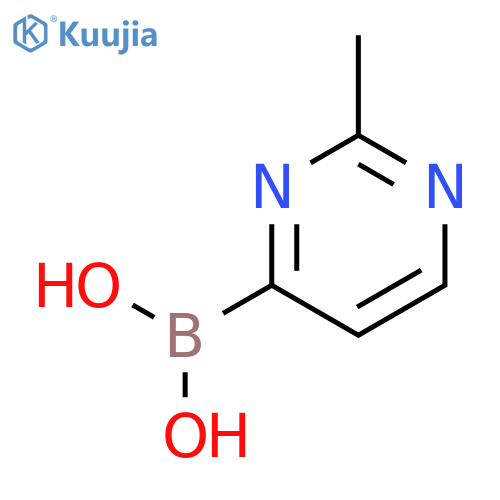

647853-31-4 structure

商品名:2-methyl-4-pyrimidinylboronic acid

CAS番号:647853-31-4

MF:C5H7BN2O2

メガワット:137.932280778885

MDL:MFCD18260406

CID:416225

PubChem ID:45080060

2-methyl-4-pyrimidinylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2-methyl-4-pyrimidinylboronic acid

- 2-Methyl-4-pyrimidinyl-boronic Acid

- (2-methylpyrimidin-4-yl)boronic acid

- Boronic acid, (2-methyl-4-pyrimidinyl)-

- Boronic acid, (2-methyl-4-pyrimidinyl)- (9CI)

- DTXSID20663873

- SB57716

- 2-METHYLPYRIMIDIN-4-YLBORONIC ACID

- A904142

- 647853-31-4

- (2-Methyl-4-pyrimidinyl)boronic acid

- 2-methyl-4-pyrimidinylboronicacid

- SY279568

- DB-356275

- MFCD18260406

-

- MDL: MFCD18260406

- インチ: InChI=1S/C5H7BN2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3,9-10H,1H3

- InChIKey: ARAPPZBNPJIAQG-UHFFFAOYSA-N

- ほほえんだ: B(C1=NC(=NC=C1)C)(O)O

計算された属性

- せいみつぶんしりょう: 137.06371

- どういたいしつりょう: 138.0600576g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.2Ų

じっけんとくせい

- PSA: 66.24

2-methyl-4-pyrimidinylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00EJ07-250mg |

Boronic acid, (2-methyl-4-pyrimidinyl)- (9CI) |

647853-31-4 | 95+% | 250mg |

$243.00 | 2024-04-22 | |

| A2B Chem LLC | AG77015-250mg |

2-methyl-4-pyrimidinylboronic acid |

647853-31-4 | 95+% | 250mg |

$222.00 | 2024-04-19 | |

| Aaron | AR00EJ8J-250mg |

Boronic acid, (2-methyl-4-pyrimidinyl)- (9CI) |

647853-31-4 | 95% | 250mg |

$296.00 | 2025-02-11 | |

| Ambeed | A307593-50mg |

2-Methyl-4-pyrimidinylboronic acid |

647853-31-4 | 95+% | 50mg |

$103.0 | 2024-04-18 | |

| Ambeed | A307593-1g |

2-Methyl-4-pyrimidinylboronic acid |

647853-31-4 | 95+% | 1g |

$790.0 | 2024-04-18 | |

| Aaron | AR00EJ8J-50mg |

Boronic acid, (2-methyl-4-pyrimidinyl)- (9CI) |

647853-31-4 | 95% | 50mg |

$106.00 | 2025-02-11 | |

| A2B Chem LLC | AG77015-50mg |

2-methyl-4-pyrimidinylboronic acid |

647853-31-4 | 95+% | 50mg |

$76.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D284507-1g |

2-methyl-4-pyrimidinylboronic acid |

647853-31-4 | 95% | 1g |

$875 | 2023-05-16 | |

| 1PlusChem | 1P00EJ07-100mg |

Boronic acid, (2-methyl-4-pyrimidinyl)- (9CI) |

647853-31-4 | 95+% | 100mg |

$141.00 | 2024-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739900-1g |

(2-Methylpyrimidin-4-yl)boronic acid |

647853-31-4 | 98% | 1g |

¥7500.00 | 2024-05-05 |

2-methyl-4-pyrimidinylboronic acid 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

647853-31-4 (2-methyl-4-pyrimidinylboronic acid) 関連製品

- 851199-85-4((pyrimidin-2-yl)boronic acid)

- 1310383-09-5((1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid)

- 1034924-06-5((2-Methylpyrimidin-5-yl)boronic acid)

- 647853-31-4(2-methyl-4-pyrimidinylboronic acid)

- 1093961-43-3((2-Aminopyrimidin-4-yl)boronic acid)

- 1229041-97-7((7H-pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid)

- 70523-23-8((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid)

- 372963-50-3((6-Methylpyridin-2-yl)boronic acid)

- 1315352-24-9((2-Methoxypyrimidin-4-yl)boronic acid)

- 852362-24-4(PYRIMIDIN-4-YLBORONIC ACID)

推奨される供給者

Amadis Chemical Company Limited

(CAS:647853-31-4)2-methyl-4-pyrimidinylboronic acid

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):158.0/273.0/711.0